molecular formula C17H14N2OS B11016507 (2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide

(2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide

Cat. No.: B11016507
M. Wt: 294.4 g/mol
InChI Key: WVRRLYQSVYBXJY-ZHACJKMWSA-N
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Description

(2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of a 4-methyl group on the benzothiazole ring and a 3-phenylprop-2-enamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide typically involves the condensation of 4-methyl-2-aminobenzothiazole with cinnamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enamide moiety to a single bond, forming the corresponding amide.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amides.

    Substitution: Halogenated or nitrated derivatives of the benzothiazole ring.

Scientific Research Applications

(2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, lacking the 4-methyl and 3-phenylprop-2-enamide groups.

    2-Aminobenzothiazole: Similar structure but with an amino group instead of the 3-phenylprop-2-enamide moiety.

    Cinnamamide: Contains the 3-phenylprop-2-enamide group but lacks the benzothiazole ring.

Uniqueness

(2E)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide is unique due to the combination of the benzothiazole ring and the 3-phenylprop-2-enamide moiety

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

(E)-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide

InChI

InChI=1S/C17H14N2OS/c1-12-6-5-9-14-16(12)19-17(21-14)18-15(20)11-10-13-7-3-2-4-8-13/h2-11H,1H3,(H,18,19,20)/b11-10+

InChI Key

WVRRLYQSVYBXJY-ZHACJKMWSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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